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Executive Summary

Claramine (TFA) is a small-molecule, aminosterol derivative designed as a functional analog of
the natural product Trodusquemine (MSI-1436).[1][2] It functions primarily as a highly selective,
reversible, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][3]

Unlike earlier generations of PTP1B inhibitors that targeted the highly conserved catalytic
active site (leading to off-target toxicity against TC-PTP), Claramine targets an allosteric site.[1]
[2] This unique binding mode allows it to potentiate insulin and leptin signaling specifically,
restoring glycemic control and suppressing appetite without the severe side effects associated
with broad-spectrum phosphatase inhibition. Furthermore, emerging evidence suggests a
secondary mechanism involving the regulation of BACEL trafficking and autophagy, linking its
utility to both Type 2 Diabetes (T2D) and Alzheimer’s disease.[1]

Chemical Architecture & Properties

Claramine is synthesized to overcome the manufacturing complexity of Trodusquemine while
retaining its pharmacophore.[4]
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e Chemical Identity: (33,6[3)-6-[[3-[[4-[(3-Aminopropyl)amino]butyllamino]propyl]amino]-
cholestan-3-ol.[1][2]

e Salt Form (TFA): The compound is typically supplied as a Trifluoroacetate (TFA) salt.[1][2]
The basic polyamine side chain (spermine-like) requires protonation to ensure water
solubility and stability.[2]

o Note: In biological assays, the TFA counterion dissociates.[1] Researchers must account
for the pH buffering capacity of the culture medium when using high concentrations of TFA
salts.

e Structural Domains:

o Steroidal Core (Cholestane): Provides membrane permeability (blood-brain barrier
crossing) and hydrophobic binding interactions.[1][2]

o Polyamine Tail (Spermine-mimetic): Positively charged at physiological pH; critical for
electrostatic interaction with the negatively charged surface regions of PTP1B, distinct
from the catalytic pocket.[2]

Physicochemical Profile

Property Specification

Molecular Weight ~588.99 Da (Free Base); Higher as TFA salt
Solubility Water: ~15 mg/mL (Clear solution)
Permeability Blood-Brain Barrier (BBB) permeable

Stable at -20°C (Lyophilized); Solutions stable

Stability
for ~1 month at -20°C

Mechanism of Action (MOA)[1][2]
Primary MOA: Allosteric PTP1B Inhibition

The principal failure point in developing PTP1B inhibitors has been selectivity. The catalytic site
of PTP1B is 72% identical to T-cell Protein Tyrosine Phosphatase (TC-PTP).[2][3] Inhibiting TC-
PTP causes severe immune defects and bone marrow suppression.[2]
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Claramine’s Solution: Claramine acts as a non-competitive inhibitor.[2] It does not compete with
the phosphate substrate for the catalytic pocket (Cys215).[2] Instead, it binds to a distinct
allosteric site (likely involving the C-terminal helices a7 and a9, similar to Trodusquemine).[1]

e Binding Consequence: Binding induces a conformational change that locks the enzyme in an
inactive state or prevents substrate access, regardless of substrate concentration.

o Selectivity: This allosteric site is not conserved in TC-PTP, conferring Claramine with high
selectivity (IC50 ~1 uM for PTP1B vs. >200 uM for TC-PTP).[1][2]

Downstream Signaling Amplification

By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR)
and Insulin Receptor Substrate 1 (IRS-1).[1][2]

« Insulin Sensitivity: Sustained tyrosine phosphorylation of IR(3 leads to robust activation of
PI3K/Akt pathways, enhancing glucose uptake (GLUT4 translocation).[1]

o Leptin Sensitivity: PTP1B also dephosphorylates JAK2 (downstream of the Leptin receptor).
[2] Claramine inhibition restores STAT3 signaling in the hypothalamus, promoting satiety and
weight loss.

Secondary MOA: BACE1 and Autophagy

Recent studies indicate Claramine acts as a "dual-hit" therapeutic:[2]

o BACEL Trafficking: It accelerates the trafficking of pro-BACE1 (beta-secretase 1) from the
early secretory pathway to the Golgi.[2][5]

¢ Insulin Receptor Protection: BACEL is known to cleave the Insulin Receptor.[6] By clearing
BACEL, Claramine prevents IR degradation.[1][5]

o Autophagy: It activates autophagy, aiding in the clearance of toxic protein aggregates (e.g.,
amyloid-beta), suggesting neuroprotective potential.[1]

Visualization: Signhaling Pathway & MOA
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The following diagram illustrates the dual mechanism of Claramine: direct PTP1B inhibition and
the regulation of BACEL1 trafficking.
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Caption: Claramine inhibits PTP1B (restoring Insulin/Leptin signaling) and promotes BACE1
clearance.[1][2]

Experimental Protocols for Validation

To validate Claramine's mechanism in a research setting, the following protocols are standard.

In Vitro Enzymatic Inhibition Assay (pNPP)

Objective: Determine IC50 and confirm selectivity against TC-PTP. Reagents: Recombinant
human PTP1B, Recombinant TC-PTP, p-Nitrophenyl Phosphate (pNPP).[1][2]

Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1][2]

 Incubation: Mix enzyme (10 nM final) with varying concentrations of Claramine (0.1 nM — 100
KUM) in a 96-well plate. Incubate for 15 min at 30°C.

e Substrate Addition: Add pNPP (2 mM final).

o Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20
minutes.

e Analysis: Plot initial velocity vs. log[Claramine].

o Expected Result: Claramine IC50 = 1 uM for PTP1B; >100 uM for TC-PTP.[2]

In Cellulo Insulin Signaling Validation

Objective: Confirm restoration of insulin signaling in insulin-resistant models. Model: F11
Neuronal cells or HepG2 Hepatocytes.[2]

e Seeding: Plate cells and grow to 80% confluence.[2]
o Starvation: Serum-starve cells for 6-12 hours to reduce basal phosphorylation.

e Treatment:
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o Control: Vehicle (DMSO/Media).[1][2]

o Experimental: Claramine (5 — 10 uM) for 1 hour.[1][2]

» Stimulation: Treat with Insulin (100 nM) for 5-10 minutes.
e Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).
o Western Blot Targets:

o p-IRB (Tyrl150/1151): Should increase with Claramine.[1][2]

o p-Akt (Ser473): Should increase with Claramine.[1][2]

o Total AKt/IR(: Loading controls.

In Vivo Metabolic Profiling

Objective: Assess glycemic control and weight loss. Model:ob/ob mice or Diet-Induced Obese
(DIO) mice.[1][2]

e Dosing: Administer Claramine (e.g., 10 mg/kg, i.p.) or Vehicle.[1][2]

o GTT (Glucose Tolerance Test): Fast mice for 6 hours. Inject Glucose (1-2 g/kg).[1][2]
Measure blood glucose at 0, 15, 30, 60, 120 min.[1]

o Success Metric: Claramine group shows significantly reduced AUC (Area Under Curve) for
glucose excursion.[1][2]

e ITT (Insulin Tolerance Test): Fast mice for 4 hours. Inject Insulin (0.75 U/kg).[1][2] Measure
glucose clearance.[2]

o Success Metric: Claramine group shows sustained hypoglycemia (improved insulin
sensitivity) compared to resistant controls.[1][2]

Quantitative Data Summary
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Trodusquemine

Generic PTP1B

Parameter Claramine (TFA) Inhibitor (Active
(Parent) .
Site)
< 0.1 uM (Often more
PTP1B IC50 ~1.0 uyM ~1.0 uyM
potent)
> 40 uM (High < 0.5 uM (Poor
TC-PTP IC50 u_ _ (Hig ~224 uM u _ (
Selectivity) Selectivity)
o Allosteric (Non- Allosteric (Non- N
Binding Mode - - Competitive
competitive) competitive)
N Generally Poor
BBB Permeability Yes Yes
(Charged)
Synthesis Time ~2 Days ~4-6 Weeks Variable
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e Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound.
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paper describing synthesis, PTP1B selectivity, and insulin-mimetic effects. [1][2]

The aminosterol Claramine inhibits -secretase 1-mediated insulin receptor cleavage.
Source: Journal of Biological Chemistry (2021) Context: Establishes the secondary
mechanism regarding BACEL1 trafficking and autophagy. [1][2]

PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory
Impairment in Mice. Source: Molecular Neurobiology (2022) Context: In vivo validation of
cognitive benefits and signaling pathway restoration in diabetic models. [1][2]

Trodusquemine (MSI-1436) is a highly selective inhibitor of PTP1B. Source: Journal of
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binding mechanism. [1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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